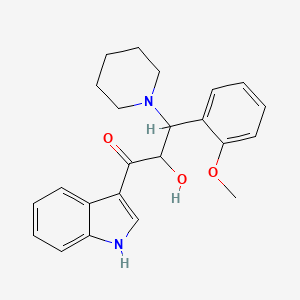![molecular formula C18H14ClN3O3S B6063470 N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokine receptors involved in immune cell development and function. CP-690,550 has been extensively studied for its potential therapeutic applications in various immune-mediated diseases.
Mécanisme D'action
N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and thus inhibits the activation of immune cells involved in the pathogenesis of immune-mediated diseases.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has been shown to effectively inhibit the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, interleukin-12, and interferon-gamma. This leads to a reduction in immune cell activation and thus a decrease in the inflammatory response associated with immune-mediated diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It is also highly selective for JAK3 and thus minimizes off-target effects. However, N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has limitations in terms of its solubility and bioavailability, which can affect its efficacy in in vivo studies.
Orientations Futures
Include the development of more potent and selective JAK3 inhibitors, the investigation of combination therapies with other immunomodulatory agents, and the exploration of its potential applications in other immune-mediated diseases. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide in clinical settings.
Méthodes De Synthèse
N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide can be synthesized using a multi-step process starting from 4-chlorobenzoic acid. The first step involves the formation of an amide bond between 4-chlorobenzoic acid and 2-aminopyridine. This is followed by a sulfonation reaction to introduce the sulfonamide group. The final step involves the coupling of the resulting sulfonamide intermediate with 3-bromo-4'-chloroacetanilide to yield N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has been studied extensively for its potential therapeutic applications in various immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit JAK3-mediated signaling pathways and thus prevent the activation of immune cells involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-14-7-9-15(10-8-14)21-18(23)13-4-3-5-16(12-13)26(24,25)22-17-6-1-2-11-20-17/h1-12H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXAWOROJZTKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-3-[(2-pyridylamino)sulfonyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)

![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)

![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)